molecular formula C20H12Cl3N3O3 B2533052 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 282523-48-2

2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

Cat. No.: B2533052
CAS No.: 282523-48-2
M. Wt: 448.68
InChI Key: CTMFCJNZUCLQGU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole involves multiple steps, typically starting with the preparation of the benzimidazole coreIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions. Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions.

Scientific Research Applications

2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The pathways involved often include the inhibition of microbial growth or the modulation of immune responses .

Comparison with Similar Compounds

  • 2,4-dichlorobenzyl alcohol
  • 4-chlorophenyl, 2,4-dichlorobenzyl ketone
  • Amylmetacresol

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3N3O3/c21-14-4-1-12(2-5-14)20-24-18-8-7-16(26(27)28)10-19(18)25(20)29-11-13-3-6-15(22)9-17(13)23/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMFCJNZUCLQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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